

In Vivo Metabolism and Metabolic Fate of Calcium Cyclamate: A Technical Guide

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Compound of Interest		
Compound Name:	Calcium cyclamate	
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Executive Summary

Calcium cyclamate, a non-nutritive sweetener, undergoes a complex metabolic journey primarily dictated by the host's gastrointestinal microflora. Following oral ingestion, a significant portion of cyclamate is not absorbed and is excreted unchanged in the feces. The absorbed fraction is largely excreted unchanged in the urine. However, in a subset of the population, known as "converters," gut bacteria metabolize unabsorbed cyclamate into cyclohexylamine. This conversion is highly variable among individuals. Once formed, cyclohexylamine is readily absorbed and may undergo further, limited metabolism to hydroxylated derivatives before being excreted in the urine. The calcium ion dissociates upon ingestion and enters the body's natural calcium pool, where its homeostasis is regulated by established physiological pathways. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of calcium cyclamate, supported by quantitative data, experimental protocols, and pathway visualizations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of **calcium cyclamate** is characterized by incomplete absorption and a pivotal metabolic conversion step mediated by intestinal microflora.

1.1 Absorption Absorption of cyclamate from the gastrointestinal tract is limited and variable across species. In humans, following a 1 g oral dose of radiolabelled **calcium cyclamate**,

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absorption is estimated to be between 20-40%.[1][2][3] The unabsorbed portion remains in the gut lumen, where it is available for microbial metabolism or excretion.[1][3] In contrast, its primary metabolite, cyclohexylamine, is almost completely absorbed from the intestine.[2]

- 1.2 Distribution Once absorbed, cyclamate is distributed in the body. Studies in pregnant rats have shown that sodium cyclamate can cross the placenta and distribute to fetal tissues.[1] Similarly, in lactating rats and dogs, **calcium cyclamate** was found in higher concentrations in milk than in blood.[1] In early-term pregnant women who received an intravenous dose of ¹⁴C-cyclamate, the molecule crossed the placenta and was detected in fetal tissues, particularly the liver, spleen, pancreas, and kidneys.[2]
- 1.3 Metabolism The metabolism of cyclamate is a two-stage process, with the initial and most critical step being entirely dependent on gut microflora.
- Conversion to Cyclohexylamine: The primary metabolic event is the conversion of cyclamate to cyclohexylamine through the enzymatic action of certain gastrointestinal bacteria.[1][3]
 This biotransformation is highly dependent on the individual's gut microbiome composition, leading to distinct subpopulations of "converters" and "non-converters".[4] Non-converters metabolize less than 0.2% of a daily dose, while converters can metabolize a significantly higher, though often erratic, percentage.[4] Chronic exposure to cyclamate can induce this metabolic capability in some individuals.[2]
- Metabolism of Cyclohexylamine: After its formation and absorption, cyclohexylamine undergoes limited further metabolism, which differs between species. In humans, only about 1-2% of a cyclohexylamine dose is metabolized, primarily through deamination to form metabolites like cyclohexanol and trans-cyclohexane-1,2-diol.[5] In rats, metabolism is more extensive (4-5% of a dose) and occurs mainly through ring hydroxylation, producing various aminocyclohexanol isomers.[5]
- 1.4 Excretion Excretory pathways for **calcium cyclamate** and its metabolites are well-defined.
- Cyclamate: Absorbed cyclamate is rapidly eliminated and excreted largely unchanged in the
 urine.[1][2] The unabsorbed portion is excreted in the feces. In a human study, 87-90% of an
 oral radioactive dose was recovered within four days, with roughly equal amounts found in
 the urine and feces.[1][3]



• Cyclohexylamine and its Metabolites: Cyclohexylamine and its subsequent metabolites are primarily excreted in the urine.[3][5]

Quantitative Metabolic Data

The following tables summarize key quantitative data on the metabolism and excretion of cyclamate and its metabolite, cyclohexylamine.

Table 1: Pharmacokinetic and Excretion Data of Cyclamate in Humans

Parameter	Value	Study Conditions	Reference
Absorption	20-40%	Oral administration	[2]
Total Recovery	87-90%	Single 1g oral dose of [14C]cyclamate, 4-day collection	[1][3]
Excretion Route	Approx. equal parts in urine and feces	Single 1g oral dose of [14C]cyclamate	[1][3]
Conversion to CHA	< 0.2% (Non- converters)	Long-term daily dosing	[4]
Conversion to CHA	Up to 38% (Avg. steady-state in high converters)	Long-term daily dosing	[4]
Conversion to CHA	Occasional peaks up to 60% (High converters)	Long-term daily dosing	[4]

Table 2: Pharmacokinetic and Excretion Data of Cyclamate in Animal Models (Rat)



Parameter	Value	Study Conditions	Reference
Urinary Excretion	17-30%	Single oral doses (0.46-1.85 g/kg)	[6]
Fecal Excretion	70-80%	Single oral doses (0.46-1.85 g/kg)	[6]
Conversion to CHA	12-25% of urinary ¹⁴ C	Chronic diet (0.1% Ca-cyclamate) followed by a single [14C]cyclamate dose	[2]

Table 3: Identified Urinary Metabolites of Cyclohexylamine in Different Species (% of Oral Dose)

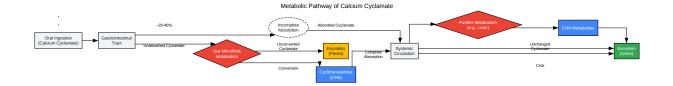


Species	Metabolite	% of Dose	Reference
Human	Unchanged Cyclohexylamine	~98-99%	[5]
trans-cyclohexane- 1,2-diol	1.4%	[5]	
Cyclohexanol	0.2%	[5]	
Rat	Unchanged Cyclohexylamine	~95-96%	[5]
trans-3- aminocyclohexanol	2.2%	[5]	
cis-4- aminocyclohexanol	1.7%	[5]	
trans-4- aminocyclohexanol	0.5%	[5]	
Other minor metabolites	<0.5%	[5]	
Rabbit	Unchanged Cyclohexylamine	~70%	[5]
trans-3- aminocyclohexanol	11.3%	[5]	
Cyclohexanol	9.3%	[5]	
trans-cyclohexane- 1,2-diol	4.7%	[5]	
Other minor metabolites	<1.5%	[5]	

Metabolic Pathways and Experimental Workflows

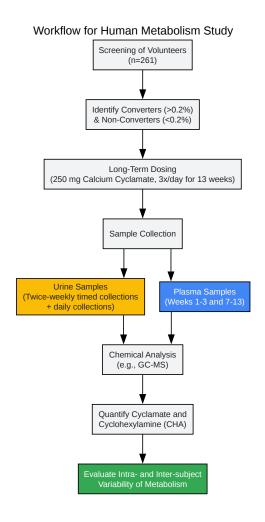
Visual representations of the metabolic fate and associated study designs provide a clearer understanding of the processes involved.





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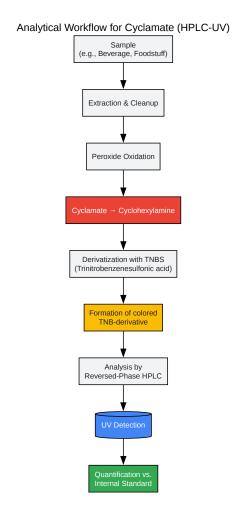
Caption: Metabolic Pathway of Calcium Cyclamate.



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Caption: Workflow for Human Metabolism Study.





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Caption: Analytical Workflow for Cyclamate (HPLC-UV).

Key Experimental Protocols

4.1 Human Long-Term Administration Study This protocol was designed to assess the variability of cyclamate metabolism in humans over an extended period.[4]

- Subjects: A group of 14 subjects identified as "converters" (>0.2% metabolism of a daily dose to cyclohexylamine) and 31 "non-converters" (<0.2% metabolism) were selected from an initial screen of 261 volunteers.
- Dosing Regimen: Subjects received calcium cyclamate tablets equivalent to 250 mg of cyclamic acid, three times daily, for 13 weeks.
- Sample Collection:



- Urine: Timed (3-hour) urine collections were performed twice weekly during weeks 1-3 and
 7-13 to determine the rate of metabolism. Daily urine specimens were also collected on all other study days to investigate day-to-day fluctuations.
- Plasma: Blood samples were collected during weeks 1-3 and 7-13 to measure plasma concentrations of cyclohexylamine.
- Analytical Method: Urine and plasma samples were analyzed for cyclamate and cyclohexylamine content, likely using gas chromatography-mass spectrometry (GC-MS), to determine the percentage of conversion and assess pharmacokinetic profiles.
- 4.2 Analytical Methodology: HPLC-UV for Cyclamate in Foodstuffs This method allows for the quantification of cyclamate in complex matrices like beverages and foods.[7][8]
- Sample Preparation: The sample is homogenized and extracted with a suitable solvent. An internal standard, such as cycloheptylamine, is added to correct for variations in extraction and derivatization efficiency.
- Oxidation: The extract undergoes peroxide oxidation. This chemical step converts cyclamate, which has a poor UV chromophore, into cyclohexylamine.
- Derivatization: The resulting cyclohexylamine is reacted with trinitrobenzenesulfonic acid (TNBS). This reaction forms a highly colored 2,4,6-trinitrophenyl (TNB) derivative of cyclohexylamine that can be easily detected by a UV detector.
- HPLC Analysis: The derivatized sample is injected into a reversed-phase high-performance liquid chromatography (HPLC) system.
- Detection and Quantification: The TNB-derivative is separated from other matrix components and detected using a UV detector. The concentration of cyclamate in the original sample is calculated by comparing the peak area of the analyte derivative to that of the internal standard derivative.

Metabolic Fate of the Calcium Ion

The "calcium" component of **calcium cyclamate** dissociates from the cyclamate moiety in the aqueous environment of the gastrointestinal tract. The resulting free calcium ions (Ca²⁺) enter



the body's systemic calcium pool. The fate of this calcium is not influenced by the cyclamate molecule and follows the well-established physiological pathways of calcium homeostasis.[9] [10] This process is tightly regulated by hormones, primarily parathyroid hormone (PTH) and the active form of Vitamin D (calcitriol), which control intestinal absorption, bone resorption, and renal excretion to maintain plasma calcium levels within a narrow physiological range.[11][12]

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